5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide
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Overview
Description
5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyridones, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide typically involves the following steps:
Oxidation Reaction: The initial step involves the oxidation of a precursor compound to form a hydroxy ketone intermediate.
Isomerization Reaction: Under basic conditions, the hydroxy ketone undergoes isomerization to form an indanone derivative.
Substitution Reaction: The indanone derivative is then reacted with a chlorinated alkane to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various hydroxy, amino, and thiol derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-Ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide is unique due to its specific substitution pattern and the presence of both hydroxy and chloro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C6H6ClN3O2 |
---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
5-chloro-N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O2/c7-3-1-4(5(8)10-12)6(11)9-2-3/h1-2,12H,(H2,8,10)(H,9,11) |
InChI Key |
IELYAZMGDGQDAD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C(=O)NC=C1Cl)/C(=N/O)/N |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C(=NO)N |
Origin of Product |
United States |
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